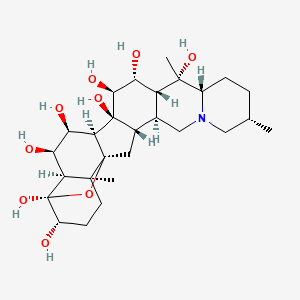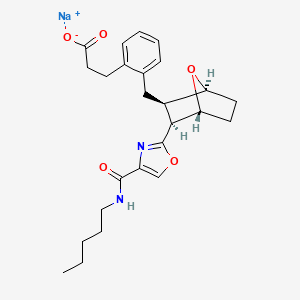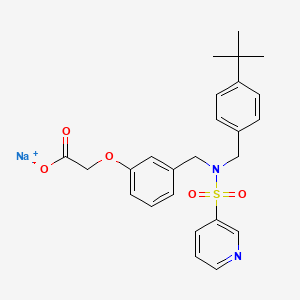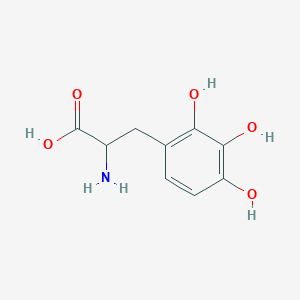
2-Amino-3-(2,3,4-trihydroxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(2,3,4-trihydroxyphenyl)propanoic acid is a tyrosine derivative.
科学的研究の応用
Modification and Applications in Hydrogels
The compound has been used in the modification of hydrogels, specifically poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels . Through condensation reaction with various aliphatic and aromatic amines, such as 2-amino-3-(4-hydroxyphenyl) propanoic acid, the hydrogels demonstrate increased swelling and thermal stability. These modified hydrogels exhibit promising antibacterial and antifungal activities, positioning them as candidates for medical applications (Aly & El-Mohdy, 2015).
Role in Synthesis of Racemic Compounds
The compound also plays a role in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, particularly those with furan or thiophene nuclei. The synthesis process involves the reduction of certain propanoic acids, with the resulting compounds demonstrating potential in various applications, including medicinal chemistry (Kitagawa et al., 2004; Kitagawa et al., 2005).
Applications in Polymer Science
In the field of polymer science, the compound and its derivatives, like phloretic acid, are utilized to enhance the reactivity of molecules towards benzoxazine ring formation. This application is crucial in developing materials with tailored thermal and thermo-mechanical properties for a wide range of applications, offering a sustainable alternative to traditional phenol-based approaches (Trejo-Machin et al., 2017).
Role in Platinum Complex Synthesis
The compound is used as a scaffold in the synthesis of new platinum complexes, where it binds RNA biomedical targets. These complexes, through their dual action of the metal centre and the amino acid moiety, demonstrate moderate cytotoxic activity on cancer cells and a marked ability to bind DNA sequences, showing potential in cancer treatment (Riccardi et al., 2019).
特性
分子式 |
C9H11NO5 |
|---|---|
分子量 |
213.19 g/mol |
IUPAC名 |
2-amino-3-(2,3,4-trihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-5(9(14)15)3-4-1-2-6(11)8(13)7(4)12/h1-2,5,11-13H,3,10H2,(H,14,15) |
InChIキー |
BGSYRIVPYDXRDL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)O)O)O |
正規SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(Trifluoromethyl)phenyl]glycine](/img/structure/B1260794.png)
![2-[Carbamimidoyl(methyl)amino]ethanesulfonic acid](/img/structure/B1260795.png)
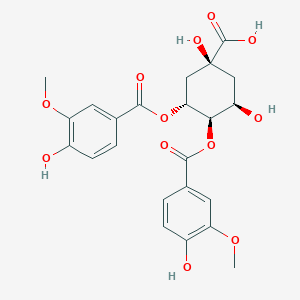
![(3E,7aS,12aR)-6-hydroxy-3-(1H-imidazol-4-ylmethylidene)-12-methoxy-7a-(2-methylbut-3-en-2-yl)-7a,12-dihydro-1H,5H-imidazo[1',2':1,2]pyrido[2,3-b]indole-2,5(3H)-dione](/img/structure/B1260797.png)

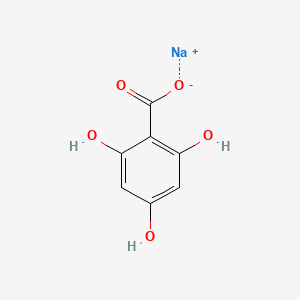

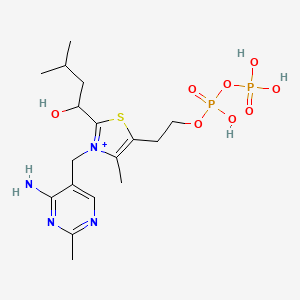
![(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)
![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B1260813.png)
